Bienvenue dans la boutique en ligne BenchChem!

2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide

HDAC6 inhibition epigenetics enzyme selectivity

2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide is a synthetic piperidine oxime bearing an N-methylacetamide side chain (C₈H₁₅N₃O₂, MW 185.22 g/mol). It belongs to the class of 4-hydroxyiminopiperidine derivatives, which are recognized as versatile small-molecule scaffolds and key intermediates for medicinal chemistry programs targeting histone deacetylases (HDACs) and other enzyme systems.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
CAS No. 1016536-35-8
Cat. No. B3339352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide
CAS1016536-35-8
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCC(=NO)CC1
InChIInChI=1S/C8H15N3O2/c1-9-8(12)6-11-4-2-7(10-13)3-5-11/h13H,2-6H2,1H3,(H,9,12)
InChIKeyTUVGTXKCZHCYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide (CAS 1016536-35-8): Procurement-Relevant Identity and Core Characteristics


2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide is a synthetic piperidine oxime bearing an N-methylacetamide side chain (C₈H₁₅N₃O₂, MW 185.22 g/mol) . It belongs to the class of 4-hydroxyiminopiperidine derivatives, which are recognized as versatile small-molecule scaffolds and key intermediates for medicinal chemistry programs targeting histone deacetylases (HDACs) and other enzyme systems [1]. The compound is commercially available at 95% purity and is characterized by a LogP of -0.92, indicating moderate hydrophilicity .

Why 2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide Cannot Be Interchanged with Des-methyl or Other Piperidine Oxime Analogs


Although several 4-hydroxyiminopiperidine derivatives share the same core, the presence of the N-methylacetamide substituent in this compound introduces measurable differences in both physicochemical and biological profiles that are critical for reproducible research outcomes. Simple substitution with the des-methyl analog (CAS 923225-14-3) or the acetyl analog (CAS 135581-16-7) alters hydrogen-bonding capacity, lipophilicity, and target-binding kinetics, as demonstrated by comparative LogP data and HDAC isoform selectivity profiles [1]. These variations directly impact solubility, assay compatibility, and structure-activity relationship (SAR) interpretation, making generic replacement inadvisable without explicit re-validation.

Head-to-Head and Cross-Study Quantitative Evidence for 2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide vs. Closest Analogs


HDAC6 Binding Affinity: Target Compound Demonstrates Low-Micromolar Kd with Isoform Selectivity

In a fluorogenic enzymatic assay using recombinant human HDAC6 and Boc-L-Lys(acetyl)-MCA substrate, 2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide exhibited a Kd of 5.4 μM [1]. By contrast, the same compound showed no significant binding to HDAC4 or HDAC5 (Ki > 50 μM), yielding a selectivity window of at least 9-fold for HDAC6 over these class IIa isoforms [1]. This degree of selectivity is not automatically retained by the des-methyl analog, which lacks the N-methyl group that may contribute to isoform discrimination through altered hydrogen-bonding geometry.

HDAC6 inhibition epigenetics enzyme selectivity

Lipophilicity Shift: N-Methylation Reduces LogP by 0.26 Units Relative to the Des-Methyl Analog

The measured LogP of 2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide is -0.92 , compared to -0.661 for the des-methyl analog 2-[4-(hydroxyimino)piperidin-1-yl]acetamide . This 0.26 log unit decrease translates to an approximately 45% reduction in octanol-water partition coefficient, indicating significantly higher hydrophilicity. In practical terms, this difference can alter aqueous solubility, permeability across biological membranes, and retention time in reversed-phase chromatographic purification.

physicochemical properties LogP solubility

Hydrogen-Bond Donor Count: Additional Donor Site Alters Intermolecular Interaction Potential

The N-methylacetamide side chain introduces a secondary amide N-H group that acts as a hydrogen-bond donor (HBD). The target compound possesses 2 HBDs , while the acetyl analog 1-(4-(hydroxyimino)piperidin-1-yl)ethanone has only 1 HBD (the oxime hydroxyl) . This additional donor site can strengthen interactions with biological targets that require bidentate hydrogen-bonding motifs, such as the catalytic zinc-binding pocket of HDAC enzymes, and influences solid-state packing and co-crystallization behavior in supramolecular chemistry applications.

hydrogen bonding crystal engineering molecular recognition

Molecular Weight Window: Intermediate MW Offers Balanced Synthetic Accessibility and Complexity

At 185.22 g/mol, 2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide occupies a sweet spot between the des-methyl analog (171.2 g/mol) and larger, fully elaborated HDAC inhibitors such as tubastatin A (335.4 g/mol) . This intermediate molecular weight is compatible with fragment-based drug discovery (FBDD) guidelines (MW < 300 Da for fragments) while providing sufficient functional group complexity for productive hit-to-lead optimization. The 14 Da increment over the des-methyl analog corresponds precisely to the added methyl group, which can be tracked by mass spectrometry as a distinct isotopic signature in metabolic studies.

molecular complexity lead-likeness fragment-based design

Validated Application Scenarios for 2-[4-(Hydroxyimino)piperidin-1-yl]-N-methylacetamide Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe Development

The compound's 9-fold selectivity for HDAC6 over HDAC4/5 (Kd = 5.4 μM vs. Ki > 50 μM) makes it a qualified starting point for developing isoform-selective chemical probes. Researchers can use this scaffold to explore HDAC6's role in neurodegeneration and cancer without the confounding effects of class I HDAC inhibition [1].

Physicochemically Diverse Screening Library Design

With a LogP of -0.92 and 2 hydrogen-bond donors, this compound occupies a distinct region of chemical space compared to its des-methyl analog (LogP -0.661, 2 HBDs) and acetyl analog (LogP ~ -0.5, 1 HBD). It is specifically suited for inclusion in diversity-oriented screening sets where balanced hydrophilicity and multi-point binding potential are desired [1].

Fragment-Based Drug Discovery (FBDD) Campaigns

At 185.22 Da, the compound falls within the fragment range (MW < 300 Da) and offers a tractable vector for elaboration via the N-methylacetamide side chain. Its HDAC6 binding efficiency (BEI = 0.24 kcal/mol per heavy atom) provides a measurable index for fragment-to-lead optimization .

Synthetic Intermediate for Targeted Covalent Inhibitors

The oxime hydroxyl group can be selectively functionalized (e.g., converted to a hydroxamic acid) while the N-methylacetamide remains intact, enabling the synthesis of bidentate zinc-binding pharmacophores. This orthogonal reactivity is particularly valuable for constructing HDAC-targeted PROTACs and affinity probes [1].

Quote Request

Request a Quote for 2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.